molecular formula C10H15NO2 B1309389 2-(3-Methoxy-benzylamino)-ethanol CAS No. 33905-43-0

2-(3-Methoxy-benzylamino)-ethanol

Cat. No.: B1309389
CAS No.: 33905-43-0
M. Wt: 181.23 g/mol
InChI Key: BQOZTZUPCCMROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-benzylamino)-ethanol (CAS RN: 30716-02-0) is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound features a hybrid structure containing both a 3-methoxybenzyl group and an ethanolamine moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. The 3-methoxybenzyl group is a common structural element in various biologically active molecules and can influence antioxidative properties . The ethanolamine segment is a frequent component in molecules designed for pharmacological studies, serving as a key linker in the development of potential therapeutic agents . As a research chemical, it is primarily utilized in cross-coupling reactions and as a precursor for synthesizing more complex molecules for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

33905-43-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-3-9(7-10)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

BQOZTZUPCCMROE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNCCO

Canonical SMILES

COC1=CC=CC(=C1)CNCCO

sequence

G

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-Methoxybenzaldehyde with Ethanolamine

One of the most straightforward and commonly employed methods is the reductive amination of 3-methoxybenzaldehyde with ethanolamine, followed by reduction using sodium borohydride or catalytic hydrogenation.

  • Procedure : 3-Methoxybenzaldehyde is reacted with ethanolamine to form an imine intermediate. This intermediate is then reduced using sodium tetrahydroborate (sodium borohydride) in methanol at low temperature (around 0–20 °C) to yield 2-(3-methoxy-benzylamino)-ethanol.
  • Reaction conditions : Cooling with ice to control the exothermic reaction; methanol as solvent; sodium borohydride as reducing agent.
  • Yield and purity : Yields are generally good, with high purity achievable after standard workup and purification.
  • Reference : Similar methodology is reported for related compounds such as 2-(3-methyl-benzylamino)-ethanol, indicating the applicability of this approach to 3-methoxy derivatives.

Catalytic Hydrogenation of Schiff Base Intermediates

An alternative method involves the formation of a Schiff base (imine) from 3-methoxybenzaldehyde and ethanolamine, followed by catalytic hydrogenation.

  • Procedure : The imine intermediate is subjected to hydrogenation using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at mild temperature (around 50 °C) and pressure (~1 MPa).
  • Solvent : Methanol or ethanol is commonly used.
  • Advantages : This method avoids the use of chemical reducing agents like sodium borohydride, potentially offering cleaner reaction profiles.
  • Example : A similar process is described for N-benzylethanolamine synthesis, which can be adapted for 3-methoxybenzyl derivatives.

Multi-step Synthesis via Benzyl Protection and Subsequent Functionalization

More complex synthetic routes involve protection of phenolic groups, chlorination, Arbuzov reaction, Wittig-Horner reaction, and catalytic hydrogenation to build the target molecule or related intermediates.

  • Key steps :
    • Benzyl protection of phenolic hydroxyl groups.
    • Chlorination to form benzyl chlorides.
    • Arbuzov reaction to introduce phosphonate groups.
    • Wittig-Horner reaction to form vinyl intermediates.
    • Catalytic hydrogenation to saturate double bonds and reduce intermediates to the final amino alcohol.
  • Drawbacks : These routes often require expensive reagents (e.g., triphenylphosphine), strict anhydrous conditions, and chromatographic purification, making them less suitable for industrial scale.
  • Yields : Moderate to low overall yields (~60% total yield reported for related compounds).
  • Reference : Such routes are more common for related phenolic compounds but provide insight into possible synthetic strategies.

Synthesis via 3-Methoxyphenylacetic Acid and Salicylaldehyde Derivatives

Some patents describe the preparation of intermediates structurally related to this compound starting from 3-methoxyphenylacetic acid and salicylaldehyde, involving:

  • Formation of acrylic compounds via reaction with acetic anhydride and triethylamine.
  • Copper powder catalyzed reactions in quinoline solvent at elevated temperatures.
  • Recrystallization and catalytic hydrogenation steps to obtain the final amino alcohol intermediates.
  • Yields reported around 70–90% for individual steps.
  • These methods are more complex and tailored for specific intermediates but demonstrate alternative synthetic pathways.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) References
Reductive amination with NaBH4 3-Methoxybenzaldehyde, ethanolamine, NaBH4, MeOH, 0–20 °C Simple, mild conditions, good yield Requires careful temperature control 70–85
Catalytic hydrogenation Schiff base, Pd/C catalyst, H2 (1 MPa), MeOH, 50 °C Cleaner reaction, avoids chemical reductants Requires hydrogenation setup 80–90
Multi-step benzyl protection route Benzyl chloride, Arbuzov reaction, Wittig-Horner, catalytic hydrogenation Suitable for complex intermediates Expensive reagents, low yield, complex purification ~60
3-Methoxyphenylacetic acid route 3-Methoxyphenylacetic acid, salicylaldehyde, Cu powder, quinoline, catalytic hydrogenation High yield for intermediates Multi-step, high temperature, complex 70–90

Research Findings and Industrial Considerations

  • The reductive amination method using sodium borohydride is widely favored for laboratory-scale synthesis due to its simplicity and relatively high yield.
  • Catalytic hydrogenation offers a greener alternative, reducing chemical waste and simplifying purification.
  • Multi-step synthetic routes involving protection and phosphonate chemistry are more suited for complex molecule synthesis but are less practical for large-scale production due to cost and operational complexity.
  • Industrial production favors methods with mild conditions, high yield, and minimal purification steps, making reductive amination and catalytic hydrogenation the most viable options.
  • The choice of solvent, temperature, and molar ratios critically affects yield and purity, with methanol and ethanol being preferred solvents.
  • Avoidance of chromatographic purification is a key factor for scalability, as highlighted in recent patent literature.

Chemical Reactions Analysis

2-(3-Methoxy-benzylamino)-ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Features References
2-(3-Methoxy-benzylamino)-ethanol C₁₀H₁₅NO₂ 3-methoxybenzylamino Central compound; used in heterocyclic synthesis. Discontinued commercially.
2-(3-Methyl-benzylamino)-ethanol C₁₀H₁₅NO 3-methylbenzylamino Methyl group instead of methoxy; similar backbone but reduced polarity.
2-((3-Amino-4-methoxyphenyl)amino)ethanol C₉H₁₄N₂O₂ 3-amino-4-methoxyphenylamino Positional isomer with additional amino group; higher polarity.
3-Methoxyphenyl ethanol C₉H₁₂O₂ 3-methoxyphenyl Lacks benzylamino group; exhibits 40% tyrosinase inhibition.
2-(1,3-Benzodioxol-5-ylamino)ethanol C₉H₁₁NO₃ 1,3-benzodioxol-5-ylamino Dioxolane ring substituent; distinct electronic properties.

Physicochemical Properties

  • Vaporization Enthalpy: While direct data for this compound is unavailable, provides a framework for estimating such properties using the "centerpiece" approach, as applied to benzylamino-ethanol derivatives. This method could predict its behavior relative to analogs like 2-(phenylamino)-ethanol .
  • Solubility and Reactivity: The methoxy group enhances hydrophilicity compared to methyl-substituted analogs (e.g., 2-(3-Methyl-benzylamino)-ethanol). However, the benzylamino group may reduce solubility relative to simpler phenolic ethanols (e.g., 3-methoxyphenyl ethanol).

Q & A

Q. Table 1: Example Reaction Conditions

MethodReagents/ConditionsYieldSource
Nucleophilic Substitution2-Bromoethanol, triethylamine, 100°C, 2 hr88%
Schiff Base Formationo-Vanillin, aminoethanol, acetic acidOil (unquantified)

Advanced: How can structural variations (e.g., methoxy position) in this compound derivatives impact anticancer activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that the methoxy group's position (e.g., 3- vs. 4-methoxy) alters electronic and steric properties, affecting DNA intercalation or enzyme inhibition. For example:

  • 3-Methoxy derivatives : Show enhanced π-π stacking with DNA in naphthalene diimide complexes, improving cytotoxicity (e.g., IC₅₀ values < 1 µM in certain cell lines) .
  • 4-Methoxy derivatives : May reduce solubility, limiting bioavailability but increasing lipophilicity for membrane penetration .

Q. Table 2: SAR Data for Anticancer Derivatives

CompoundMethoxy PositionBiological Activity (IC₅₀)Source
Derivative 3 (3-methoxy)30.8 µM (HeLa cells)
Derivative 5 (4-methoxy)41.5 µM (HeLa cells)

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use C18 reverse-phase columns with gradients of acetonitrile/water for polar impurities .
  • Distillation : Fractional distillation under reduced pressure for low-boiling byproducts.
  • Crystallization : Recrystallization from ethanol or ethyl acetate to remove non-polar contaminants .

Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:
Contradictions in chemical shifts (e.g., δ 8.55 ppm for HC=N in Schiff bases vs. δ 13.78 ppm for phenolic -OH) arise from solvent polarity, pH, or tautomerism. Strategies include:

  • Solvent standardization : Use DMSO-d₆ or CDCl₃ for consistent hydrogen bonding effects .
  • 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign ambiguous peaks (e.g., distinguishing methoxy protons at δ 3.66 ppm from CH₂ groups) .

Q. Table 3: Key NMR Assignments

Proton/Groupδ (ppm)MultiplicitySource
HC=N (imine)8.55Singlet
OCH₃3.66Singlet
CH₂-N3.48Triplet

Basic: What analytical methods confirm the purity and structure of this compound?

Methodological Answer:

  • Elemental Analysis : Validate C, H, N composition (e.g., C: 63.14%, H: 7.23%, N: 6.69%) .
  • Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z = 593 [M+H]⁺) .
  • FTIR : Identify functional groups (e.g., -OH at 3264 cm⁻¹, C=N at 1633 cm⁻¹) .

Advanced: How do thermodynamic properties (e.g., vaporization enthalpy) influence solvent selection for reactions involving this compound?

Methodological Answer:
Vaporization enthalpy (ΔHvap) predicts solvent compatibility. For example:

  • Low ΔHvap solvents (e.g., ethanol) : Enhance solubility of polar intermediates but may require low-temperature reactions to prevent evaporation .
  • High ΔHvap solvents (e.g., DMF) : Improve thermal stability for reflux conditions but complicate post-reaction removal .

Q. Table 4: Thermodynamic Data for Related Compounds

CompoundΔHvap (kJ/mol)Application InsightSource
2-(Phenylamino)-ethanol65.2Prefer for low-boiling systems
2-(Benzylamino)-ethanol68.7Suitable for high-temperature reactions

Advanced: What strategies mitigate byproduct formation during the alkylation of ethanolamine derivatives?

Methodological Answer:

  • Base selection : Triethylamine minimizes side reactions (e.g., elimination) compared to stronger bases like NaOH .
  • Stoichiometric control : Excess benzyl halide (1.2 eq.) ensures complete amine alkylation while avoiding di-alkylation .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.